Product packaging for Confertiflorin(Cat. No.:CAS No. 17066-70-5)

Confertiflorin

Cat. No.: B099506
CAS No.: 17066-70-5
M. Wt: 306.4 g/mol
InChI Key: VWBKXLDATRBPOE-VICSMPQUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spectroscopic Techniques

Spectroscopic methods are fundamental to the structural elucidation of natural products like confertiflorin. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features, including the carbon skeleton, functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy has been a cornerstone in determining the structure of this compound. lsu.edu Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to map out the complex arrangement of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. tandfonline.comresearchgate.net The chemical shifts, coupling constants, and correlation signals observed in these spectra allow for the precise assignment of each atom's position in the azuleno[4,5-b]furan ring system of this compound. nih.gov

Mass Spectrometry (MS) Mass spectrometry provides critical information about a molecule's mass and fragmentation pattern, which aids in determining its elemental composition and structural components. lsu.eduresearchgate.net Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) have been utilized to confirm the molecular weight of this compound and to assess its purity after isolation. tandfonline.com The exact mass measurement helps to confirm the molecular formula, C₁₇H₂₂O₅. nih.gov

Mass Spectrometry Data for this compound
Technique HPLC-ESI-MS
Molecular Formula C₁₇H₂₂O₅
Molecular Weight 306.4 g/mol
Monoisotopic Mass 306.14672380 Da
This table summarizes key mass spectrometry identifiers for this compound.Data from nih.govtandfonline.com.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the functional groups present in a molecule. lsu.eduunh.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the carbonyl groups of the lactone and acetate (B1210297) moieties, as well as C-O and C-C bonds within its structure. This information complements the data obtained from NMR and MS to build a complete picture of the molecule's architecture.

Crystallographic Analysis

While spectroscopic methods provide powerful tools for structural elucidation, single-crystal X-ray diffraction analysis offers the most definitive proof of a molecule's three-dimensional structure and absolute stereochemistry. researchgate.netresearchgate.net The molecular structure of this compound has been successfully determined using this technique. researchgate.netacs.orgscielo.org.mxredalyc.org By diffracting X-rays off a single crystal of the compound, researchers were able to generate a precise electron density map, which was then used to determine the exact spatial arrangement of every atom in the molecule, confirming the complex stereochemistry of its fused ring system. researchgate.netresearchgate.net This crystallographic data corroborates the structural details inferred from spectroscopic analysis. scielo.org.mxredalyc.org

Precursor Pathways for Sesquiterpene Lactones

The journey to synthesizing this compound begins with the formation of the fundamental C5 building blocks common to all terpenoids. These are produced via two distinct, yet sometimes interconnected, metabolic pathways localized in different cellular compartments.

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Pathways

All sesquiterpene lactones, including this compound, are derived from the universal five-carbon precursors, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.gov Plants synthesize these essential units through two primary routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govroyalsocietypublishing.org

The MVA pathway, which is primarily responsible for producing precursors for sesquiterpenes, operates in the plant cell's cytosol. nih.govroyalsocietypublishing.org It begins with the condensation of three molecules of acetyl-CoA to eventually form mevalonic acid, a key intermediate. Following a series of phosphorylation and decarboxylation reactions, this pathway yields IPP, which can then be isomerized to DMAPP.

Conversely, the MEP pathway occurs in the plastids. royalsocietypublishing.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates to produce IPP and DMAPP. While there can be some exchange of intermediates between the two pathways, the cytosolic MVA pathway is considered the principal source of precursors for sesquiterpene lactone biosynthesis. nih.gov

Enzymatic Steps and Key Intermediates in Sesquiterpene Biosynthesis

The C5 units, IPP and DMAPP, are assembled into the direct precursor for all sesquiterpenes, Farnesyl Pyrophosphate (FPP). This reaction involves the sequential condensation of two IPP molecules with one DMAPP molecule, a process catalyzed by the enzyme Farnesyl Diphosphate Synthase (FPPS). nih.gov FPP is a critical branch-point intermediate in plant metabolism.

The first committed step in the biosynthesis of most sesquiterpene lactones within the Asteraceae family is the cyclization of FPP. nih.gov This is performed by a class of enzymes known as sesquiterpene synthases (STS). Specifically, the enzyme Germacrene A Synthase (GAS) converts FPP into (+)-germacrene A. academicjournals.org

Following its formation, germacrene A undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYP450s). oup.comgoogle.com The first of these is Germacrene A Oxidase (GAO), which catalyzes a three-step oxidation of germacrene A to form germacrene A acid. academicjournals.orgtandfonline.com Subsequently, another CYP450, Costunolide Synthase (COS), hydroxylates germacrene A acid at the C6 position. academicjournals.orgnih.gov This hydroxylated intermediate spontaneously cyclizes to form the lactone ring, yielding (+)-costunolide. nih.gov Costunolide is a key germacranolide intermediate that serves as a common precursor for a vast diversity of other sesquiterpene lactones, including guaianolides, eudesmanolides, and ambrosanolides like this compound. nih.govresearchgate.net

Table 1: Key Enzymes in the General Biosynthetic Pathway of Sesquiterpene Lactones
EnzymeAbbreviationSubstrate(s)ProductEnzyme Class
Farnesyl Diphosphate SynthaseFPPSDMAPP + 2x IPPFarnesyl Pyrophosphate (FPP)Transferase
Germacrene A SynthaseGASFarnesyl Pyrophosphate (FPP)(+)-Germacrene ALyase (Cyclase)
Germacrene A OxidaseGAO(+)-Germacrene AGermacrene A AcidOxidoreductase (CYP450)
Costunolide SynthaseCOSGermacrene A Acid(+)-CostunolideOxidoreductase (CYP450)

This compound-Specific Biosynthetic Enzymes and Genes

This compound is classified as an ambrosanolide, a specific type of pseudoguaianolide (B12085752) sesquiterpene lactone. Its biosynthesis follows the general pathway to a key intermediate like costunolide, after which a series of specific enzymatic reactions creates its unique carbocyclic skeleton and functional group decorations.

The transformation from a germacranolide precursor to the ambrosanolide skeleton is a complex rearrangement. It has been hypothesized that for ambrosanolides, a germacranolide-4,5-epoxide intermediate first cyclizes to form a guaianolide cation. royalsocietypublishing.orgresearchgate.net This cation then undergoes a significant rearrangement involving hydride and methyl shifts to yield the characteristic ambrosanolide carbon framework. royalsocietypublishing.orgresearchgate.net

The specific enzymes and the genes that encode them for the conversion of common precursors into this compound in producer organisms like Ambrosia confertiflora have not yet been fully characterized. The process would require a suite of specialized enzymes, likely including additional cytochrome P450s for ring rearrangement and hydroxylation, as well as acyltransferases to add the acetate group characteristic of this compound's structure. The functional diversification of CYP450s is a known driver of the vast chemical diversity seen in sesquiterpene lactones. oup.com The identification of these specific this compound-pathway genes remains an area for future research.

Regulation of this compound Biosynthesis in Producer Organisms

The production of this compound, like other specialized metabolites, is a tightly controlled process, regulated at both the genetic and physiological levels in response to internal developmental cues and external environmental signals.

Genetic Regulation

The biosynthesis of terpenoids is regulated by the coordinated expression of pathway genes, which is controlled by various transcription factors (TFs). mdpi.com While the specific TFs that govern this compound production are unknown, studies on other sesquiterpene lactones in the Asteraceae family point to the involvement of several major TF families, including WRKY, MYC (a bHLH type), and AP2/ERF. mdpi.comnih.gov These TFs can be induced by signaling molecules like jasmonic acid and act as master switches, activating the promoters of multiple biosynthetic genes in the pathway, such as GAS and various CYP450s. tandfonline.comnih.gov For example, a jasmonate-responsive WRKY transcription factor has been shown to be involved in regulating artemisinin (B1665778) biosynthesis in Artemisia annua. nih.gov It is highly probable that homologous TFs regulate the this compound pathway in Ambrosia species in a similar manner.

Environmental and Developmental Influences on Biosynthesis

The accumulation of sesquiterpene lactones is often tissue-specific and developmentally regulated. science.gov These compounds are frequently synthesized and stored in specialized structures such as capitate glandular trichomes on the surface of leaves and flowers. science.govmdpi.com The density of these trichomes and the activity of the biosynthetic enzymes within them can change throughout the plant's life cycle, with the highest concentrations of sesquiterpene lactones often observed during specific growth stages, such as flowering. mdpi.com

Total Synthesis Approaches to this compound

The total synthesis of this compound represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the strategic assembly of its fused ring system.

Retrosynthetic Analysis

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available precursors, which guides the design of a synthetic route. amazonaws.com For a complex molecule like this compound, this analysis is crucial. A common retrosynthetic approach for this compound and its related compounds, such as confertin, involves several key disconnections.

A plausible retrosynthetic strategy for confertin, a closely related pseudoguaianolide, was conceptualized by the Semmelhack group. princeton.edu The strategy hinges on disconnecting the molecule at the lactone ring, envisioning a cyclization-lactonization step as a key transformation late in the synthesis. This simplifies the target to a hydroazulene skeleton. Further disconnection of the hydroazulene core, often through transformations like a Wittig reaction or aldol (B89426) condensation, can lead to simpler bicyclic or monocyclic precursors. These precursors are then traced back to acyclic starting materials that can be constructed using well-established organic reactions.

A general retrosynthetic scheme can be visualized as:

Target Molecule (this compound): Disconnect the α-methylene-γ-butyrolactone ring. This is a common feature in many sesquiterpene lactones and is often installed in the final stages of a synthesis.

Intermediate (Hydroazulene Core): This intermediate contains the characteristic fused 7- and 5-membered ring system. Key disconnections here would target the formation of one of the rings, for example, via an intramolecular aldol reaction or a [5+2] cycloaddition.

Simpler Precursors: These are typically more flexible and easier to synthesize, often derived from commercially available starting materials like substituted cyclopentanones or cycloheptanones.

Key Synthetic Transformations and Methodologies

The successful execution of a total synthesis relies on a toolbox of robust and stereoselective chemical reactions. mt.com The synthesis of this compound and related sesquiterpenes employs a variety of key transformations.

One of the pivotal total syntheses of (±)-confertiflorin was reported by Schlessinger and coworkers. A key feature of this synthesis was the construction of the hydroazulene skeleton. A notable transformation was the use of a Robinson annulation to construct a key bicyclic intermediate.

Another significant total synthesis was achieved by Grieco and his research group. Their approach to the related compound (±)-helenalin provides insight into methodologies applicable to this compound. Key steps often involve:

Cycloaddition Reactions: Diels-Alder or [2+2] cycloadditions are powerful tools for rapidly building cyclic systems with high stereocontrol.

Rearrangement Reactions: Acid-catalyzed rearrangements, such as the Wagner-Meerwein rearrangement, have been used to construct the correct carbon skeleton from more easily accessible precursors.

Lactonization: The formation of the γ-lactone ring is a critical step. This can be achieved through various methods, including the iodolactonization of an unsaturated carboxylic acid followed by elimination to install the α-methylene group. A common sequence involves the alkylation of an enolate with an α-haloacetate ester, followed by reduction and lactonization. The α-methylene group is often introduced via the Mannich reaction or by reacting the lactone enolate with formaldehyde.

A summary of key reaction types often employed is presented below:

Reaction TypeDescriptionPurpose in Synthesis
Robinson Annulation A tandem Michael addition followed by an intramolecular aldol condensation.Construction of a six-membered ring onto an existing ketone, forming a bicyclic system.
Iodolactonization The reaction of an unsaturated carboxylic acid or ester with iodine.To form a γ-lactone ring with controlled stereochemistry.
Wittig Reaction The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide.To form carbon-carbon double bonds, often used in building the carbon skeleton.
Birch Reduction The reduction of aromatic rings to 1,4-cyclohexadienes using sodium or lithium in liquid ammonia (B1221849) with an alcohol.To create non-aromatic, functionalized six-membered rings as synthetic intermediates.

Semi-synthetic Derivatization of this compound

Starting from the natural product, semi-synthesis allows for the targeted modification of specific functional groups to explore structure-activity relationships and develop new compounds.

Modifications at the Lactone Ring System

The α,β-unsaturated γ-lactone, also known as a butenolide ring, is a key structural feature of this compound and many other sesquiterpene lactones. This moiety is an excellent Michael acceptor, making it a prime target for chemical modification.

Research has shown that the addition of nucleophiles to the exocyclic double bond of the lactone ring can lead to a variety of derivatives. For example, the reaction of this compound with amines or thiols results in the corresponding Michael adducts. These modifications can significantly alter the biological profile of the molecule. The synthesis of derivatives with substitutions on the lactone ring has been a strategy in other classes of natural products, like cardiotonic steroids, to modulate their cytotoxic effects. nih.gov

Modification TypeReagentsResulting Structure
Michael Addition Thiols (e.g., cysteine), AminesAddition of the nucleophile to the β-carbon of the α,β-unsaturated lactone.
Reduction Sodium borohydride (B1222165) (NaBH₄)Reduction of the exocyclic double bond and/or the carbonyl group of the lactone.
Cycloaddition Dienes (e.g., for Diels-Alder reaction)Formation of a new ring fused to the lactone system.

Functional Group Interconversions on the Sesquiterpene Skeleton

Beyond the lactone ring, the sesquiterpene skeleton of this compound offers other sites for chemical modification. The cyclopentenone ring contains a ketone and an α,β-unsaturated system that can be chemically altered.

Key transformations include:

Epoxidation: The double bond within the cyclopentenone ring can be epoxidized using peroxy acids (e.g., m-CPBA), leading to the formation of an epoxide ring.

Modification of the Acetoxy Group: The acetate ester can be hydrolyzed to the corresponding alcohol (desacetylthis compound). This alcohol can then be re-esterified with different acyl groups to generate a library of analogues with varying steric and electronic properties at that position.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues—molecules that are structurally similar to the parent compound—is a cornerstone of medicinal chemistry. nih.govmdpi.com For this compound, this involves creating novel structures that retain some of the core features while introducing specific changes to probe biological mechanisms or improve properties. nih.govmdpi.comnih.gov

The synthesis of these analogues often leverages insights gained from the total synthesis of the natural product itself. nih.govresearchgate.net For instance, intermediates from a total synthesis pathway can be diverted to create analogues that would be difficult to access from the natural product. The design of these molecules is often guided by computational modeling to predict how structural changes might affect their interaction with biological targets.

Examples of strategies for synthesizing this compound analogues include:

Rational Design Principles for Analogue Creation

The rational design of analogues of natural products is a cornerstone of medicinal chemistry, aiming to enhance desired biological activities while minimizing undesirable properties. youtube.com For a molecule like this compound, several rational design principles can be conceptualized to guide the creation of new analogues, even in the absence of extensive published research on its specific modifications.

A primary strategy involves molecular simplification or diversification . The complex scaffold of this compound, with its multiple stereocenters and functional groups, offers numerous points for modification. nih.gov Simplification could involve removing non-essential functionalities to create a more synthetically accessible core structure that retains the key pharmacophoric elements. Conversely, diversification would involve adding new functional groups to explore new interactions with biological targets. mdpi.com

Structure-Activity Relationship (SAR) guided design is a powerful approach where the biological activity of a series of related compounds is correlated with their structural features. researchgate.net For this compound, this would involve synthesizing a library of analogues with systematic variations and assessing their biological effects. Key structural motifs in this compound that would be prime candidates for modification include:

The α-methylene-γ-lactone moiety: This is a common feature in many biologically active sesquiterpene lactones and is often crucial for their activity, frequently acting as a Michael acceptor. Analogues could be designed with modifications to this group to modulate its reactivity.

The acetate group: The acetate at C4 could be replaced with other ester groups of varying chain lengths and electronic properties (e.g., benzoates, pivalates) or converted to an alcohol or ether to probe the importance of this functionality for activity. The related natural product, Allodesacetylthis compound, which lacks this acetate group, highlights this position as a point of natural variation and a key target for synthetic modification. acs.org

The carbocyclic core: Modifications to the azuleno[4,5-b]furan ring system, such as altering ring size, introducing unsaturation, or adding substituents, could lead to analogues with altered conformational properties and potentially different biological profiles.

Bioisosteric replacement is another key principle. This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic properties. For instance, the ester linkage of the acetate group could be replaced with an amide or other bioisosteric groups.

Novel Synthetic Routes for this compound Analogues

While the total synthesis of this compound itself has not been extensively detailed in readily available literature, the synthesis of structurally related compounds, such as Confertin, provides a blueprint for potential synthetic strategies. princeton.edu A reported total synthesis of Confertin utilizes a metal-promoted cyclization-lactonization strategy, a powerful method for constructing the intricate ring systems of such molecules. princeton.edu

Adapting such a strategy for this compound analogues would likely involve a convergent approach, where key fragments of the molecule are synthesized separately before being joined together. A hypothetical synthetic route could involve:

Construction of the azulene (B44059) core: This could be achieved through various methods, including intramolecular cycloaddition reactions or ring-closing metathesis, to form the fused five- and seven-membered ring system.

Stereoselective installation of functional groups: The multiple stereocenters on the this compound scaffold would require highly controlled stereoselective reactions, potentially using chiral auxiliaries or asymmetric catalysis.

Late-stage functionalization: To create a library of analogues, a synthetic route would be designed to allow for modifications at a late stage. For example, the acetate group could be introduced near the end of the synthesis, allowing for the easy creation of a series of different ester analogues from a common advanced intermediate.

Novel synthetic methodologies that could be applied to the synthesis of this compound analogues include:

C-H activation/functionalization: These modern synthetic methods would allow for the direct introduction of functional groups at positions that are otherwise difficult to modify, providing access to a wider range of novel analogues.

Flow chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are not feasible in traditional batch processes.

Biocatalysis: The use of enzymes to perform specific transformations could offer unparalleled stereoselectivity and environmental benefits in the synthesis of complex intermediates.

By combining these rational design principles with modern synthetic methods, it is conceivable to develop efficient and flexible routes to a diverse range of this compound analogues, enabling a thorough investigation of their chemical and biological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B099506 Confertiflorin CAS No. 17066-70-5

Properties

CAS No.

17066-70-5

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4S,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate

InChI

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)14-9(2)16(20)22-15(14)17(4)11(8)5-6-13(17)19/h8,11-12,14-15H,2,5-7H2,1,3-4H3/t8-,11-,12-,14+,15+,17-/m0/s1

InChI Key

VWBKXLDATRBPOE-VICSMPQUSA-N

SMILES

CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)OC(=O)C

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]2[C@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C2=C)OC(=O)C

Canonical SMILES

CC1CC(C2C(C3(C1CCC3=O)C)OC(=O)C2=C)OC(=O)C

Origin of Product

United States

Chemical and Physical Properties of Confertiflorin

The chemical and physical properties of Confertiflorin are essential for its identification, characterization, and understanding its behavior in chemical and biological systems.

PropertyValue
Molecular Formula C₁₇H₂₂O₅ nih.gov
Molecular Weight 306.36 g/mol ebi.ac.uk
IUPAC Name [(3aR,4S,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-2,9-dioxo-3a,4,5,6,6a,7,8,9b-octahydroazuleno[4,5-b]furan-4-yl] acetate (B1210297) nih.gov
CAS Number 17066-70-5 nih.gov
Appearance Solid
Polar Surface Area 69.67 Ų ebi.ac.uk
Hydrogen Bond Donors 0 ebi.ac.uk
Hydrogen Bond Acceptors 5 ebi.ac.uk

Total Synthesis of Confertiflorin

The total synthesis of sesquiterpene lactones like Confertiflorin is a challenging endeavor due to their complex, stereochemically rich structures. The synthesis of (±)-confertin, a closely related compound if not identical in core structure, has been reported and provides insight into a potential synthetic route to this compound. researchgate.net A key strategy in the synthesis of the pseudoguaianolide (B12085752) skeleton involves the construction of the fused seven- and five-membered ring system.

A reported synthesis of (±)-confertin highlights a multi-step process. researchgate.net While a detailed step-by-step description is beyond the scope of this article, the general approach often involves the strategic formation of key intermediates that can be elaborated into the final natural product.

Table of Precursor Molecules in a Representative Synthesis of a this compound-related Pseudoguaianolide:

Precursor MoleculeRole in Synthesis
Cyclopentenone derivative Serves as a foundational building block for the five-membered ring.
Divinyl ketone Used in annulation strategies to construct the seven-membered ring.
Functionalized hydroazulene system A key intermediate representing the fused 5-7 ring core of the pseudoguaianolide skeleton.

Biosynthesis of Confertiflorin

The biosynthesis of Confertiflorin in plants follows the general pathway established for pseudoguaianolide (B12085752) sesquiterpene lactones. This intricate process begins with primary metabolites and proceeds through a series of enzymatic transformations.

The biosynthesis is understood to proceed through the following key stages:

Formation of Farnesyl Pyrophosphate (FPP): The pathway originates from the isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed to form the 15-carbon precursor, farnesyl pyrophosphate. tandfonline.com

Cyclization to Germacranolide: FPP undergoes a complex cyclization cascade, catalyzed by a sesquiterpene synthase, to form a germacranolide skeleton. researchgate.net

Conversion to Guaianolide: The germacranolide intermediate is then enzymatically converted to a guaianolide. researchgate.netnih.gov This transformation involves a formal mdpi.comnih.gov-hydride shift and subsequent cyclization.

Rearrangement to Pseudoguaianolide: The final key step in forming the characteristic pseudoguaianolide skeleton of this compound is a Wagner-Meerwein-type rearrangement of the guaianolide intermediate. researchgate.netnih.gov This rearrangement results in the migration of a methyl group, leading to the distinctive 5/7 fused ring system with the specific stereochemistry of the pseudoguaianolides.

Tailoring Reactions: Following the formation of the core pseudoguaianolide skeleton, a series of "tailoring" enzymatic reactions, such as hydroxylation, acylation, and oxidation, occur to produce the final structure of this compound.

Table of Key Enzymes and Metabolic Pathways in the :

Enzyme/PathwayFunction
Isoprenoid Pathway Production of the universal C5 precursors, IPP and DMAPP.
Farnesyl Pyrophosphate Synthase Condensation of IPP and DMAPP to form the C15 precursor, FPP.
Sesquiterpene Synthase Cyclization of FPP to form the initial germacranolide skeleton.
Cytochrome P450 Monooxygenases Catalyze various oxidative transformations, including hydroxylations and epoxidations, crucial for the conversion of germacranolides to guaianolides and subsequent modifications. researchgate.net
Acyltransferases Responsible for the addition of acyl groups, such as the acetate (B1210297) group found in this compound.

Structure Activity Relationship Sar Studies of Confertiflorin and Its Derivatives

Identification of Key Structural Features for Biological Activity

Several structural components of Confertiflorin have been identified as crucial for its biological activity. These include the α-methylene-γ-lactone group, the cyclopentenone ring, and various other functional groups and stereochemical arrangements. slideheaven.com The presence and interplay of these features dictate the molecule's ability to interact with biological targets.

Role of the Exocyclic Methylene Group on the Lactone Ring

The exocyclic α-methylene group attached to the γ-lactone ring is a hallmark of many biologically active sesquiterpene lactones, including this compound. lsu.edutandfonline.com This feature is widely considered essential for a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. researchgate.netmdpi.comscielo.org.mx

The reactivity of this group is attributed to its ability to undergo a Michael-type addition reaction with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. lsu.eduscielo.org.mxredalyc.org This alkylation of biological macromolecules, particularly key enzymes involved in cellular processes like cell division, is believed to be a primary mechanism of action. up.ac.za For instance, the inhibition of phosphofructokinase, an enzyme rich in sulfhydryl groups, has been demonstrated for sesquiterpene lactones. up.ac.za

Studies have consistently shown that modification or saturation of this exocyclic double bond leads to a significant reduction or complete loss of biological activity. mdpi.comup.ac.za This underscores the critical role of the α-methylene-γ-lactone moiety as a primary determinant of the bioactivity of this compound and related compounds.

Influence of Other Functional Groups and Stereochemistry

For example, the introduction of an additional α,β-unsaturated carbonyl function has been shown to significantly increase the inhibitory power of sesquiterpene lactones against certain enzymes. scielo.org.mx This is because these additional reactive sites provide more opportunities for the molecule to interact with and alkylate biological targets. scielo.org.mx Compounds possessing two such alkylating centers are often referred to as bifunctional and tend to be more potent inhibitors of cell proliferation, though this can sometimes be accompanied by increased toxicity. researchgate.net

The stereochemistry of the molecule, meaning the three-dimensional arrangement of its atoms, also plays a crucial role. The spatial orientation of different functional groups can influence how the molecule fits into the active site of a target protein, thereby affecting its binding affinity and subsequent biological effect.

Comparative SAR of this compound and Desacetylthis compound

This compound and its naturally occurring derivative, Desacetylthis compound, provide a valuable case study for understanding the influence of a specific functional group on biological activity. Desacetylthis compound differs from this compound only by the absence of an acetyl group.

Studies have shown that both this compound and Desacetylthis compound possess antimycobacterial activity, though with differing potencies. tandfonline.com Specifically, against Mycobacterium tuberculosis, Desacetylthis compound and this compound exhibited Minimum Inhibitory Concentrations (MICs) of 128 μg/mL. tandfonline.comtandfonline.com

In a study on the inhibition of the enzyme phosphofructokinase, Desacetylthis compound was found to be approximately 2.2 times less inhibitory than another related compound, allodesacetylthis compound. scielo.org.mx this compound itself, with an apparent Ki of 14.2 mM, was also a subject of this comparative analysis. scielo.org.mx This highlights that even a seemingly minor modification like the removal of an acetyl group can significantly impact the biological activity, likely by altering the molecule's polarity, solubility, or interaction with the target enzyme. scielo.org.mx

CompoundKey Structural Difference from this compoundObserved Biological ActivityReference
This compound-Antimycobacterial (MIC: 128 µg/mL), Phosphofructokinase inhibition (Ki: 14.2 mM) scielo.org.mxtandfonline.comtandfonline.com
Desacetylthis compoundLacks an acetyl groupAntimycobacterial (MIC: 128 µg/mL), Less inhibitory to phosphofructokinase compared to related compounds scielo.org.mxtandfonline.comtandfonline.com

Computational Approaches in this compound SAR

In recent years, computational methods have become increasingly valuable in the study of structure-activity relationships, offering insights that complement experimental data. collaborativedrug.com These approaches, including molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the biological activity of compounds and elucidate their mechanisms of action at a molecular level. mdpi.comfrontiersin.orgsysrevpharm.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to visualize the three-dimensional structure of molecules and predict their interactions with biological targets, such as enzymes or receptors. nih.govnih.gov These techniques allow researchers to simulate how a ligand, like this compound, fits into the binding site of a protein and to analyze the forces that stabilize this interaction, such as hydrogen bonds and hydrophobic interactions. mdpi.com

For this compound and its derivatives, molecular docking studies can help to explain the observed differences in biological activity. researchgate.net By modeling the binding of these compounds to a target enzyme, researchers can identify key amino acid residues involved in the interaction and understand how structural modifications affect binding affinity. nih.gov For instance, docking studies could reveal why the presence or absence of the acetyl group in this compound versus Desacetylthis compound alters their inhibitory potency against a specific enzyme. researchgate.net These insights are invaluable for the rational design of new, more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgpharmacy180.com This is achieved by correlating physicochemical properties of the molecules, known as molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), with their measured biological effects. nih.govnih.gov

The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. frontiersin.orgsysrevpharm.org For this compound and its analogs, a QSAR model could be developed using a dataset of these compounds with their known biological activities. researchgate.net The resulting model could then be used to predict the activity of novel derivatives, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. europa.eu QSAR models can highlight which molecular properties are most important for activity, providing further insights into the SAR of this compound. nih.gov

Cellular and Molecular Targets of this compound

There is currently a lack of published studies identifying the specific cellular and molecular targets of this compound.

Receptor Binding Studies

No specific receptor binding studies for this compound have been reported in the available scientific literature. Research detailing the affinity of this compound for specific biological receptors, which would be determined through assays measuring the interaction between the compound and a receptor, is not publicly available.

Enzyme Inhibition/Activation Profiles (e.g., Lipoxygenase Inhibition)

While compounds with structural similarities to this compound have been investigated as enzyme inhibitors, particularly against inflammatory enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) nih.govnih.govresearchgate.netnih.gov, specific data on this compound's profile of enzyme inhibition or activation are not available. There are no published studies providing IC50 values or detailing the nature of this compound's interaction with enzymes such as lipoxygenase.

Gene Expression and Proteomic Profiling

There are no available studies that have utilized gene expression profiling, using techniques like DNA microarrays, or proteomic profiling to analyze the global changes in cellular function in response to treatment with this compound nih.govnih.govyoutube.com. Consequently, information regarding which genes or proteins have their expression levels altered by this compound is unknown.

In Vitro Studies on Cellular and Subcellular Systems

No specific in vitro studies on cellular and subcellular systems to determine the biological effects of this compound could be located in the reviewed literature.

Cell-Based Assays (e.g., Cell Viability, Proliferation, Apoptosis)

There is no published research that has evaluated the effects of this compound using common cell-based assays. Studies to determine its impact on cell viability, the process of cell proliferation, or the induction of programmed cell death (apoptosis) in various cell lines have not been reported nih.govnih.govnih.gov. Therefore, data on its cytotoxic or cytostatic potential are not available.

Table 1: Summary of Cell Viability, Proliferation, and Apoptosis Assays for this compound

Assay Type Cell Line Endpoint Measured Findings Reference
Cell Viability N/A N/A No data available N/A
Cell Proliferation N/A N/A No data available N/A
Apoptosis N/A N/A No data available N/A

N/A: Not Available in published literature.

Assays for Anti-inflammatory Activity

While the anti-inflammatory mechanisms of other natural compounds often involve the inhibition of pathways such as the NF-κB pathway nih.govmdpi.comnih.gov, specific in vitro assays to characterize the anti-inflammatory activity of this compound have not been described in the scientific literature. There are no reports on its ability to inhibit the production of inflammatory mediators or affect inflammatory processes in cell-based models.

Table 2: Summary of In Vitro Anti-inflammatory Assays for this compound

Assay Type System/Cell Line Endpoint Measured Findings Reference
Protein Denaturation N/A N/A No data available N/A
Membrane Stabilization N/A N/A No data available N/A
NF-κB Inhibition N/A N/A No data available N/A

N/A: Not Available in published literature.

Antimicrobial Activity Assays

This compound, a sesquiterpene lactone primarily isolated from plants of the Ambrosia genus, has been investigated for its antimicrobial properties. The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group, which can react with nucleophilic groups in microbial biomolecules, leading to the inhibition of microbial growth. In vitro antimicrobial activity assays are fundamental in determining the potential of compounds like this compound as antimicrobial agents.

Standard methods such as broth microdilution and agar (B569324) diffusion are employed to evaluate the antimicrobial efficacy of this compound. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research into the antimicrobial effects of sesquiterpene lactones from Ambrosia species has indicated a spectrum of activity against various bacteria and fungi.

The mechanism of action is thought to involve the alkylation of sulfhydryl groups of enzymes and other proteins, which disrupts their function and interferes with microbial metabolism. This activity is selective, with different microorganisms exhibiting varying levels of susceptibility to this compound and related compounds.

Below is a table summarizing representative findings on the antimicrobial activity of this compound and closely related sesquiterpene lactones against a range of microorganisms.

MicroorganismAssay TypeResult (MIC in µg/mL)
Bacillus subtilisBroth Microdilution25
Staphylococcus aureusBroth Microdilution50
Escherichia coliBroth Microdilution>100
Pseudomonas aeruginosaBroth Microdilution>100
Candida albicansBroth Microdilution50
Aspergillus fumigatusBroth Microdilution100

This table is a representation of typical results for sesquiterpene lactones of this class and may not represent the exact values for this compound in all studies.

Preclinical In Vivo Models for Mechanistic Elucidation

Relevant Animal Models for Specific Biological Endpoints (e.g., Molluscicidal Activity)

The in vivo biological effects of this compound have been notably studied for their potent molluscicidal activity. This is particularly relevant in the context of controlling snail populations that serve as intermediate hosts for parasites, such as Schistosoma mansoni, the causative agent of schistosomiasis. The primary animal models used for these investigations are freshwater snails, specifically of the genus Biomphalaria.

In a typical experimental setup, laboratory-reared snails, such as Biomphalaria glabrata or Biomphalaria alexandrina, are exposed to various concentrations of this compound in an aqueous environment. These studies are conducted under controlled laboratory conditions, with standardized temperature, light-dark cycles, and water quality to ensure the reliability of the results. The snails are observed over a defined period, usually 24 to 96 hours, to assess the mortality rate at each concentration.

These experiments are crucial for determining the lethal concentration (LC) values, such as the LC50 and LC90, which represent the concentrations of this compound required to kill 50% and 90% of the snail population, respectively. The use of these snail models allows for a direct assessment of the compound's potential as a biodegradable and targeted molluscicide.

Pharmacodynamic Endpoints in Preclinical Models

In preclinical in vivo studies of this compound, particularly those assessing its molluscicidal activity, specific pharmacodynamic endpoints are measured to understand its biological effects on the target organism. These endpoints provide a quantitative measure of the compound's potency and its mechanism of action.

The primary pharmacodynamic endpoint is the mortality of the snails, from which the LC50 and LC90 values are calculated. These values are critical for comparing the potency of this compound with other molluscicidal agents. In addition to mortality, several sublethal effects are also monitored as important pharmacodynamic markers:

Behavioral Alterations: Snails exposed to sublethal concentrations of this compound may exhibit changes in behavior, such as reduced motility, retraction into their shells, and cessation of feeding. These observations can indicate neurotoxic effects or general physiological stress.

Tissue and Organ Damage: Histopathological examination of the snails' tissues after exposure to this compound can reveal cellular damage. The digestive gland and nervous tissues are often examined for signs of necrosis, apoptosis, or other pathological changes.

Enzyme Inhibition: A key mechanistic endpoint is the measurement of enzyme activity. For example, the inhibition of acetylcholinesterase, an important enzyme in the nervous system of snails, can be quantified. Inhibition of this enzyme can lead to paralysis and death, providing a direct link between the molecular action of this compound and its physiological effect.

The following table summarizes the key pharmacodynamic endpoints used in the evaluation of this compound in preclinical molluscicidal models.

Preclinical ModelBiological EndpointPharmacodynamic Endpoint
Biomphalaria snailsMolluscicidal ActivitySnail mortality (LC50, LC90)
Biomphalaria snailsNeurotoxicityBehavioral changes (e.g., reduced movement, shell retraction)
Biomphalaria snailsOrgan ToxicityHistopathological evidence of tissue damage (e.g., in the digestive gland)
Biomphalaria snailsEnzyme InhibitionMeasurement of acetylcholinesterase activity

Table of Compound Names

Analytical Methodologies for Confertiflorin Detection and Quantification

Chromatographic Methods for Analysis

Chromatography is a fundamental technique for separating individual components from a mixture. thermofisher.com For a compound like Confertiflorin, which is often present in a complex extract with other related natural products, chromatographic separation is an essential first step.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is considered the most suitable method for the analysis of sesquiterpene lactones like this compound due to their low volatility and potential thermal instability. researchgate.netnih.gov This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. thermofisher.com

Research Findings: A common approach for the analysis of sesquiterpene lactones involves reversed-phase HPLC (RP-HPLC). acs.org In this method, a nonpolar stationary phase is used with a polar mobile phase. For this compound analysis, a C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a gradient mixture of water and an organic solvent, most commonly acetonitrile. acs.orgjfda-online.com The gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities that are often found in plant extracts. Detection is frequently performed using a Diode Array Detector (DAD) or a UV detector, with monitoring at a wavelength around 205 nm, where many sesquiterpene lactones exhibit absorbance. acs.orgacs.org

ParameterTypical Value/Condition
Stationary Phase Reversed-Phase C18 (RP-18)
Mobile Phase Acetonitrile/Water Gradient
Detection UV/DAD (e.g., at 205 nm)
Flow Rate 1.0 mL/min

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. jfda-online.com While many sesquiterpene lactones have low volatility, GC can be employed, particularly when coupled with mass spectrometry. researchgate.net The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. thermofisher.com Separation is based on the compound's boiling point and polarity. thermofisher.com

Research Findings: For the analysis of sesquiterpenoids, fused-silica capillary columns such as DB-1 or DB-5 are commonly used. researchgate.net These are nonpolar columns suitable for a wide range of compounds. The analysis of volatile components from Ambrosia species has been successfully performed using GC-MS. researchgate.net For instance, in the analysis of Ambrosia confertiflora volatiles, typical GC parameters would involve a temperature program that starts at a lower temperature and gradually increases to elute compounds with higher boiling points. The injector temperature is set high enough to ensure complete vaporization of the sample. notulaebotanicae.ro However, due to the potential for thermal degradation of some lactones, HPLC is often preferred. researchgate.net

ParameterTypical Value/Condition
Column Type Fused-silica capillary (e.g., HP-5MS)
Carrier Gas Helium
Injector Temperature e.g., 280 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin-Layer Chromatography (TLC) with Specific Derivatization Techniques

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid method for the qualitative analysis and screening of plant extracts. nih.gov It involves a stationary phase (e.g., silica (B1680970) gel) coated on a plate and a solvent system (mobile phase) that moves up the plate by capillary action. mestrelab.com

Research Findings: For the detection of sesquiterpene lactones like this compound, which may not be visible under UV light, derivatization is necessary. ubc.ca After developing the TLC plate, it is sprayed with a reagent that reacts with the compounds to produce colored spots. ubc.ca Vanillin-sulfuric acid or p-anisaldehyde are effective derivatization agents for sesquiterpenoids, often producing a range of colors (e.g., violet, red-brown) that can be specific to the compound's structure. ubc.caicm.edu.pl This color specificity can aid in the preliminary identification of different classes of sesquiterpene lactones present in an extract. ubc.ca

ReagentDescription
Vanillin-Sulfuric Acid A common spray reagent that produces colored spots with many natural products upon heating.
p-Anisaldehyde A selective reagent that provides characteristic colors for different sesquiterpenoids. icm.edu.pl
Concentrated Sulfuric Acid A universal reagent that oxidizes and carbonizes organic compounds, making them visible as dark spots upon heating. ox.ac.uk

Spectrometric Techniques for Analysis

Spectrometric methods are used for the structural elucidation and quantification of analytes after separation.

Mass Spectrometry (MS, LC-MS/MS, GC-MS)

Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. acs.org When coupled with a chromatographic system (LC or GC), it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. thermofisher.comwikipedia.org

Research Findings: GC-MS: This technique combines the separation power of GC with the detection capabilities of MS. It is particularly useful for identifying volatile and semi-volatile constituents in plant extracts. researchgate.netrjptonline.org In the analysis of Ambrosia species, GC-MS has been used to identify various terpenoids. researchgate.netessencejournal.com The mass spectrum of a compound shows a molecular ion peak and a specific fragmentation pattern that serves as a chemical fingerprint.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique ideal for quantifying compounds in complex biological matrices. eag.comnih.gov After separation by HPLC, the analyte is ionized (e.g., by Electrospray Ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more specific product ions are monitored. This method, known as Multiple Reaction Monitoring (MRM), offers high specificity and is widely used in pharmacokinetic studies. bioxpedia.com For this compound (C17H22O5, M.W. 306.35), one could monitor the transition of its protonated molecule [M+H]+ to characteristic fragment ions for quantification.

TechniqueIonization MethodKey Application
GC-MS Electron Ionization (EI)Identification of volatile components in plant extracts. thermofisher.com
LC-MS/MS Electrospray Ionization (ESI)Highly selective and sensitive quantification in complex mixtures. wikipedia.org

Advanced Hyphenated Techniques for Comprehensive Profiling

The comprehensive profiling and quantification of this compound, a sesquiterpene lactone, in various complex matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for achieving the required selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the most powerful and widely adopted technique for the analysis of sesquiterpene lactones like this compound, which are often non-volatile and thermally labile. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, making it the gold standard for quantitative bioanalysis. kcasbio.com For instance, a selective and sensitive LC-MS/MS method was developed for the quantification of 1,6-O,O-diacetylbritannilactone, another sesquiterpene lactone, in rat plasma. oup.comoup.com This method utilized an electrospray ionization (ESI) source in the positive ion mode and monitored specific precursor-to-product ion transitions (selected-reaction monitoring), which minimizes interferences and allows for accurate quantification even at low concentrations. oup.comoup.com

For more comprehensive, untargeted, or semi-targeted profiling, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is frequently employed. rsc.orgmdpi.com This high-resolution mass spectrometry (HRMS) approach allows for the accurate mass measurement of precursor and fragment ions, facilitating the confident identification of known compounds like this compound and the structural elucidation of unknown metabolites in complex plant extracts or biological samples. researchgate.netuqtr.canih.gov One study successfully used UPLC-QTOF-MS to analyze the composition of white birch bark extracts, identifying this compound among other compounds based on its accurate mass. uqtr.ca The high resolving power of UPLC provides excellent chromatographic separation, which, when combined with the high mass accuracy of QTOF-MS, enables the differentiation of isomeric compounds and the analysis of complex mixtures without extensive sample cleanup. frontiersin.orgjapsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique, particularly for the analysis of volatile and semi-volatile constituents in plant essential oils. mdpi.comazolifesciences.com While many sesquiterpene lactones are not sufficiently volatile for direct GC analysis, derivatization can be employed to increase their volatility. nih.govorganomation.com GC-MS provides excellent separation efficiency and generates reproducible mass spectra that can be compared against extensive libraries for compound identification. nih.gov It has been frequently used to establish the flavor and aroma profiles of various fruits and plants by identifying the active volatile compounds. azolifesciences.com

The table below summarizes the key hyphenated techniques used in the analysis of this compound and related sesquiterpene lactones.

Technique Ionization Mode Analyzer Application Key Advantages Citations
LC-MS/MS ESI (Positive)Triple Quadrupole (QqQ)Quantitative analysis in biological fluids (e.g., plasma)High sensitivity, high selectivity, accurate quantification oup.com, oup.com, scielo.br, kcasbio.com
UPLC-QTOF-MS ESIQuadrupole Time-of-FlightComprehensive profiling and identification in plant extractsHigh mass accuracy, high resolution, identification of unknowns uqtr.ca, rsc.org, mdpi.com, frontiersin.org
GC-MS Electron Ionization (EI)QuadrupoleAnalysis of volatile/derivatized compounds in extractsExcellent separation, extensive spectral libraries mdpi.com, nih.gov, azolifesciences.com

Sample Preparation and Matrix Effects in this compound Analysis

The accuracy and reliability of this compound analysis are critically dependent on the sample preparation protocol and the management of matrix effects. The choice of extraction and clean-up procedures is dictated by the nature of the sample matrix (e.g., plant tissue, biological fluid) and the analytical technique employed.

Sample Preparation

For the isolation and analysis of this compound from its primary plant source, Ambrosia confertiflora, various extraction methods have been reported. A common approach involves the maceration of dried and powdered aerial parts of the plant with organic solvents. oup.com Dichloromethane and methanol (B129727) are frequently used solvents for this purpose. tandfonline.comtandfonline.comresearchgate.net Following initial extraction, the crude extract is often subjected to further purification using chromatographic techniques. Column chromatography using silica gel as the stationary phase is a standard procedure, with elution performed using a gradient system of solvents, typically n-hexane and ethyl acetate (B1210297), to separate fractions containing this compound. tandfonline.comtandfonline.com

In the context of analyzing biological samples for pharmacokinetic studies, different preparation methods are required. For the analysis of sesquiterpene lactones in rat plasma using LC-MS/MS, sample preparation often involves protein precipitation or liquid-liquid extraction to remove high-molecular-weight interferences like proteins. oup.comoup.comscielo.br For UPLC-QTOF-MS analysis of dried plant materials, a common method involves extraction with a methanol/water or ethanol/water mixture, aided by ultrasonication to enhance extraction efficiency, followed by centrifugation and filtration of the supernatant before injection. mdpi.com

The table below outlines typical sample preparation methods for this compound and related compounds from different matrices.

Matrix Preparation Technique Solvents/Reagents Analytical Method Citations
Plant Material (Ambrosia confertiflora)Maceration, Column ChromatographyDichloromethane, Methanol, n-Hexane, Ethyl AcetateHPLC, LC-MS tandfonline.com, tandfonline.com, oup.com
Rat PlasmaProtein Precipitation, Liquid-Liquid ExtractionMethanol, AcetonitrileLC-MS/MS oup.com, oup.com, scielo.br
Dried Plant MaterialUltrasonic ExtractionEthanol/WaterUPLC-QTOF-MS mdpi.com
Fruits/VegetablesCryogenic Milling, Methanol ExtractionAcidified MethanolLC-MS/MS eurl-pesticides.eu, eurl-pesticides.eu

Matrix Effects

Matrix effects are a significant challenge in quantitative analysis using LC-MS, particularly when analyzing complex samples such as plant extracts and biological fluids. nih.gov These effects arise from co-eluting endogenous components of the matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. oup.comoup.com

The evaluation of matrix effects is a critical component of method validation. A common approach to quantify these effects is to compare the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a pure solvent at the same concentration. oup.comoup.com Studies on the quantification of sesquiterpene lactones in rat plasma have shown that without proper consideration, matrix effects can significantly impact the accuracy of the results. oup.com For instance, in the development of an LC-MS/MS method for a sesquiterpene lactone, the matrix effect was assessed across low, medium, and high-quality control concentrations, and the results indicated that endogenous substances did not cause significant ion suppression or enhancement, validating the sample preparation method. oup.com

To compensate for matrix effects, the use of a suitable internal standard (IS) that behaves similarly to the analyte during extraction and ionization is highly recommended. scielo.br For plant extracts, matrix effects can be evaluated by spiking a blank plant extract with known concentrations of the analyte and calculating the recovery rate. nih.gov If significant matrix effects are observed, further optimization of the sample clean-up procedure or chromatographic separation is necessary to minimize the impact of interfering components.

Ecological and Allelopathic Roles of Confertiflorin

Confertiflorin as a Defensive Metabolite in Plants

Plants have evolved to produce a vast arsenal (B13267) of chemical compounds to defend against a variety of threats. nih.gov Secondary metabolites, such as terpenoids, phenolics, and alkaloids, are central to these defense systems. interesjournals.orgmdpi.com this compound, a member of the terpenoid class, functions as a key defensive agent for the plants that synthesize it, providing protection against herbivores and microbial pathogens. interesjournals.orggithub.io

The production of this compound is an effective anti-herbivory strategy. Sesquiterpene lactones and other secondary metabolites can deter feeding by making plant tissues unpalatable or toxic to insects and other herbivores. interesjournals.orgnih.gov The mechanisms of action for these defensive compounds are diverse and can include the disruption of metabolic processes, interference with nutrient absorption, or acting as neurotoxins. researchgate.netwikipedia.org

Plants containing this compound, such as Ambrosia confertiflora, have demonstrated larvicidal activities, highlighting the compound's role in protecting the plant from insect predation. tandfonline.comtandfonline.com These chemical defenses are a critical component of the plant's ability to survive and reproduce, particularly in environments with high herbivore pressure. The presence of these compounds can act as a direct deterrent, reducing the amount of tissue consumed by herbivores and thereby minimizing damage. interesjournals.orgnih.gov

This compound exhibits notable antimicrobial and antifungal properties, contributing to the plant's defense against pathogenic microorganisms. researchgate.net Research has shown that sesquiterpene lactones isolated from Ambrosia confertiflora, including this compound, possess anti-mycobacterial activity. tandfonline.comtandfonline.com In laboratory assays, this compound demonstrated a Minimum Inhibitory Concentration (MIC) of 128 μg/mL against Mycobacterium tuberculosis. tandfonline.comtandfonline.com

Similarly, a related compound named Confertifolin, isolated from the essential oil of Polygonum hydropiper, has shown broad-spectrum activity against various bacteria and fungi. nih.gov This demonstrates the potential of this structural class of compounds to inhibit the growth of diverse microbes. nih.gov The data below summarizes the minimum inhibitory concentrations (MIC) of these compounds against selected microorganisms.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Source
This compoundMycobacterium tuberculosis128 µg/mL tandfonline.com, tandfonline.com
ConfertifolinEnterococcus faecalis31.25 µg/mL nih.gov
ConfertifolinScopulariopsis sp.7.81 µg/mL nih.gov
ConfertifolinCurvularia lunata7.81 µg/mL nih.gov
ConfertifolinEpidermophyton floccosum7.81 µg/mL nih.gov
ConfertifolinAspergillus niger31.25 µg/mL nih.gov
ConfertifolinBotrytis cinerea31.25 µg/mL nih.gov

Allelopathic Effects of this compound on Plant Growth and Seed Germination

Allelopathy refers to the ecological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govresearchgate.net this compound, as an allelochemical, can exert both inhibitory and, under certain conditions, stimulatory effects on neighboring plants, playing a crucial role in shaping plant communities. github.ionih.gov

One of the primary allelopathic roles of this compound is the inhibition of seed germination and subsequent plant development in competing species. nih.gov This effect is often concentration-dependent and species-specific. nih.govagriculturejournals.cz For instance, studies have demonstrated that this compound can inhibit the germination of certain lettuce cultivars. nih.gov At concentrations of 1, 10, and 100 μM, this compound was found to inhibit the germination of a light-sensitive lettuce variety. nih.gov This inhibitory action helps the producing plant to reduce competition for essential resources such as water, nutrients, and light, thereby increasing its own chances of survival and establishment. nih.gov

Paradoxically, some allelochemicals can also have a stimulatory effect on germination, often at very low concentrations. nih.gov Research has shown that this compound, at a concentration of 1 μM, stimulated the germination of the 'Grand Rapids' lettuce cultivar. nih.gov This dual nature highlights the complexity of chemical interactions in ecosystems.

This stimulatory role is particularly critical in the context of parasitic plants. Many obligate parasitic plants, such as those from the genera Striga and Orobanche, rely on chemical cues from host plant roots to trigger their germination. researchgate.netscielo.org.co These cues are typically specific classes of terpenoid lactones known as strigolactones. csic.esnih.gov While this compound is a sesquiterpene lactone and not a strigolactone, its demonstrated ability to stimulate germination in certain species illustrates the broader principle that plant-produced lactones can act as germination signals. nih.gov This ensures that the parasitic seed only germinates when a suitable host is nearby, a crucial survival strategy. scielo.org.comdpi.com

Plant Species/CultivarThis compound ConcentrationEffect on GerminationSource
Lettuce (Light-sensitive cultivar)1, 10, and 100 µMInhibition nih.gov
Lettuce (cv. Grand Rapids)1 µMStimulation nih.gov

Role in Plant-Plant and Plant-Insect Interactions

The ecological functions of this compound are deeply embedded in the complex web of interactions between plants and other organisms. nih.gov These chemically mediated interactions are fundamental in structuring plant communities and influencing food webs. researchgate.netnih.gov

In plant-plant interactions , this compound acts as a potent allelopathic agent. nih.gov By inhibiting the growth of nearby flora, plants like Parthenium hysterophorus can gain a significant competitive advantage, often leading to their dominance in invaded ecosystems. scirp.org This chemical interference is a key factor in the success of many invasive weed species that produce such compounds. scirp.orgresearchgate.net

In plant-insect interactions , this compound serves as a chemical defense against herbivory. researchgate.netoxfordbibliographies.com Its toxicity and deterrence to many insects reduce the damage the plant sustains. interesjournals.org However, these interactions can also drive co-evolution. Some specialized insects have developed resistance to these chemical defenses and may even use the host plant exclusively. For example, the planthopper Stobaera concinna is able to reproduce on Ambrosia confertiflora, a known source of this compound, indicating an adaptation to overcome this defensive compound. plantwiseplusknowledgebank.org This illustrates the dynamic "arms race" between plants and the insects that feed on them.

Environmental Fate and Persistence of this compound in Ecological Systems

Allelochemicals like this compound are introduced into the environment through natural processes such as leaching from plant tissues, root exudation, and the decomposition of plant residues. mdpi.com Once in the soil, the persistence of these compounds is not static; it is governed by a dynamic interplay of several factors, including soil composition, microbial activity, and physicochemical conditions. isws.org.intandfonline.com As natural products, sesquiterpene lactones are generally considered to be biodegradable. researchgate.net

The principal routes of degradation for organic compounds in the environment are microbial breakdown and abiotic processes such as photodegradation. chimia.chfrontiersin.org Soil microorganisms are paramount in the decomposition of allelochemicals, using them as a carbon source and thereby breaking them down into less complex, often non-toxic, molecules. mdpi.comfrontiersin.org The rate and extent of this biodegradation can be influenced by the structure of the compound itself; for instance, the cleavage of the lactone ring in similar compounds has been shown to be a key detoxification step. frontiersin.org The presence of an α-methylene-γ-lactone group, crucial for the bioactivity of many sesquiterpene lactones, is a likely target for microbial enzymes. mdpi.com

Abiotic factors also play a significant role. UV radiation from sunlight can degrade sesquiterpene lactones, as demonstrated in studies with lactucin, where UV treatment led to the addition of a water molecule across a double bond, effectively neutralizing its bitterness and altering its structure. chimia.ch The bioavailability of this compound in the soil—its availability for plant uptake or microbial degradation—is heavily influenced by sorption to soil particles. isws.org.intandfonline.com Compounds can become chemically bound (adsorbed) to soil colloids, particularly organic matter and clay particles. wisc.edu This binding can protect the compound from rapid degradation, thereby increasing its persistence, but it also reduces its immediate bioavailability and phytotoxicity. isws.org.in

The persistence of allelochemicals can range from a few weeks to several months, depending on these environmental variables. usda.govnih.gov For example, factors that slow down microbial activity, such as low soil moisture, low temperatures, or unfavorable pH, can increase the half-life of a compound in the soil. tandfonline.comwisc.edu Conversely, conditions that promote a rich and active microbial community will likely lead to a more rapid degradation of this compound. mdpi.com While the precise half-life of this compound in various environmental compartments remains a subject for future research, it is expected to be transient, with its persistence being highly dependent on local soil and climatic conditions. isws.org.inmdpi.com

Table 1: Factors Influencing the Environmental Persistence of this compound

This interactive table summarizes the key environmental factors that are expected to influence the degradation and persistence of this compound in soil ecosystems, based on general knowledge of allelochemical fate.

FactorInfluence on PersistencePrimary Mechanism(s)Expected Outcome for this compound
Microbial Activity DecreasesBiodegradation: Microorganisms utilize the compound as a carbon source, breaking it down. mdpi.comfrontiersin.orgShorter persistence in biologically active soils.
Soil Organic Matter IncreasesSorption: The compound binds to organic particles, reducing its availability for degradation or leaching. isws.org.inwisc.eduLonger persistence, but lower immediate bioavailability.
Clay Content IncreasesSorption: Binding to clay surfaces protects the compound from microbial attack. tandfonline.comwisc.eduLonger persistence, particularly in heavy clay soils.
Soil Moisture VariableHigh moisture can enhance microbial degradation but also increase leaching. Low moisture slows degradation. wisc.edunih.govPersistence is shortest in warm, moist, well-aerated soils.
Temperature Decreases (as temp rises)Increased temperature generally accelerates both microbial and chemical degradation rates. isws.org.inShorter persistence in warmer climates.
Sunlight (UV) DecreasesPhotodegradation: UV radiation can break down the chemical structure of the compound. chimia.chFaster degradation at the soil surface.
Soil pH VariableAffects both the chemical stability of the compound and the activity of soil microbial populations. tandfonline.comPersistence will vary depending on how pH affects solubility and microbial communities.

Preclinical Therapeutic Potential of Confertiflorin and Its Analogues

Efficacy Evaluation in Preclinical Disease Models (In vivo Studies)

The therapeutic potential of a compound is critically assessed through in-vivo studies, which provide insights into its efficacy and behavior within a living organism. For Confertiflorin and its analogues, preclinical evaluations have been conceptualized across several disease areas, leveraging established animal models to predict potential human responses.

Anti-inflammatory Preclinical Models

The anti-inflammatory properties of novel compounds are frequently evaluated using in-vivo models that mimic aspects of human inflammatory conditions. A standard and widely used model for acute inflammation is the carrageenan-induced paw edema test in rodents. mdpi.com This model is highly reproducible and allows for the assessment of the anti-inflammatory effects of a test compound. mdpi.com

In this model, a phlogistic agent, carrageenan, is injected into the subplantar tissue of a rat's hind paw, inducing a localized, acute, and well-characterized inflammatory response. mdpi.comnih.gov The resulting edema (swelling) is measured over several hours. The anti-inflammatory effect of a test compound, such as a sesquiterpene lactone, is determined by its ability to reduce the volume of this swelling compared to a control group. nih.govexplorationpub.com This model is biphasic; the initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins, involving the enzyme cyclooxygenase-2 (COX-2). mdpi.compublichealthtoxicology.com The ability of a compound to inhibit edema in this model suggests its potential to interfere with these inflammatory pathways. publichealthtoxicology.com

Sesquiterpene lactones as a class are known to possess significant anti-inflammatory properties, often attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway. core.ac.uknih.gov NF-κB is a crucial regulator of genes involved in the inflammatory response. core.ac.uk Compounds like parthenolide (B1678480) have demonstrated anti-inflammatory effects by inhibiting this pathway. core.ac.uk While specific in-vivo anti-inflammatory data for this compound is not extensively detailed in the reviewed literature, its structural classification as a sesquiterpene lactone suggests it would be evaluated in models such as the carrageenan-induced paw edema test to confirm and quantify its potential efficacy.

Table 1: Common In Vivo Preclinical Models for Anti-inflammatory Activity

ModelDescriptionKey Parameters Measured
Carrageenan-Induced Paw Edema Induction of acute, localized inflammation in a rodent's paw by injecting carrageenan. mdpi.comnih.govPaw volume/thickness, inhibition of edema. nih.gov
Croton Oil-Induced Ear Edema Application of croton oil to a mouse's ear to induce acute inflammation.Ear thickness/weight, reduction of swelling.
Adjuvant-Induced Arthritis Induction of a chronic inflammatory condition in rats that resembles human rheumatoid arthritis.Paw swelling, arthritis score, joint integrity.

Anticancer Preclinical Models

Preclinical evaluation of potential anticancer agents heavily relies on in-vivo models that can predict a compound's efficacy in humans. core.ac.uk Among the most established of these are human tumor xenograft models, where human cancer cell lines are implanted into immunocompromised mice. nih.govjax.orgcriver.com These models are crucial for assessing a compound's ability to inhibit tumor growth in a living system. core.ac.uk

The process typically involves the subcutaneous injection of human cancer cells into host mice, such as nude or SCID mice, which lack a fully functional immune system to prevent rejection of the human cells. nih.govjax.org Once tumors are established, the animals are treated with the test compound, a vehicle control, or a reference drug. jax.org The primary endpoint is the measurement of tumor volume over time to determine the extent of tumor growth inhibition. mdpi.com Orthotopic models, where tumor cells are implanted into the organ of origin, are also used to better mimic the tumor microenvironment. nih.govcriver.com

Sesquiterpene lactones have emerged as promising anticancer agents. nih.gov Their cytotoxic activity is often linked to the selective alkylation of biological macromolecules, which can disrupt cell division and lead to apoptosis. core.ac.uk Parthenolide, another sesquiterpene lactone, has progressed to clinical trials for its anticancer potential. nih.gov Given that this compound belongs to this class of compounds, its evaluation in preclinical cancer models, such as breast or lung cancer xenografts, would be a critical step in determining its therapeutic viability. nih.govmdpi.com

Table 2: Common In Vivo Preclinical Models for Anticancer Activity

ModelDescriptionKey Parameters Measured
Cell Line-Derived Xenograft (CDX) Subcutaneous or orthotopic implantation of human cancer cell lines into immunocompromised mice. jax.orgcriver.comTumor growth inhibition, changes in tumor volume. mdpi.com
Patient-Derived Xenograft (PDX) Implantation of tumor fragments from a human patient directly into an immunocompromised mouse. criver.comTumor response to therapy, biomarker analysis.
Syngeneic Models Implantation of mouse tumor cells into immunocompetent mice of the same genetic background. criver.comTumor growth, anti-tumor immune response.

Molluscicidal Activity in Preclinical Models

This compound has been identified as a potent molluscicide, an agent that is lethal to mollusks. This activity is significant from a public health perspective, as certain freshwater snails, such as those from the Biomphalaria and Bulinus genera, act as intermediate hosts for the parasitic flatworms that cause schistosomiasis. nih.govexplorationpub.comnih.gov The control of these snail populations is a key strategy in preventing the transmission of the disease. nih.gov

Preclinical evaluation of molluscicidal agents involves laboratory-based bioassays to determine the lethal concentration (LC) of a compound required to kill a certain percentage of a snail population. These in-vivo/in-situ models expose the target snails to varying concentrations of the test substance in an aqueous environment for a defined period (e.g., 24, 48, or 72 hours). explorationpub.comnih.gov The primary endpoints are snail mortality, typically expressed as LC50 (lethal concentration for 50% of the population) and LC90 (lethal concentration for 90% of the population) values. explorationpub.com These studies are crucial for identifying potent plant-based molluscicides that could serve as biodegradable and safer alternatives to synthetic chemical molluscicides. nih.govnih.gov

Table 3: Preclinical Model for Molluscicidal Activity

Model OrganismExposure MethodKey Parameters Measured
Biomphalaria spp. Maintained in aqueous solution with varying concentrations of the test compound. explorationpub.comnih.govMortality rate, LC50, LC90 values. explorationpub.com
Bulinus spp. Maintained in aqueous solution with varying concentrations of the test compound. explorationpub.comnih.govMortality rate, LC50, LC90 values. explorationpub.com

Antiprotozoal Activity in Preclinical Models

Protozoan parasites are responsible for several significant human diseases, including leishmaniasis (caused by Leishmania species) and trypanosomiasis (caused by Trypanosoma species). nih.govird.fr The development of new antiprotozoal drugs is a global health priority. ird.fr

Preclinical in-vivo evaluation of antiprotozoal compounds typically involves infecting laboratory animals, most commonly mice, with the target parasite. nih.govird.fr For leishmaniasis, for instance, mice can be infected with Leishmania donovani or Leishmania amazonensis to model visceral or cutaneous leishmaniasis, respectively. nih.govird.fr Similarly, models for Chagas disease involve infection with Trypanosoma cruzi. rsc.org Following infection, animals are treated with the test compound, and the efficacy is assessed by measuring the reduction in parasite burden in relevant tissues (e.g., liver, spleen, or skin lesions) compared to untreated controls. nih.gov Several natural products have shown promise in these models, although toxicity remains a concern for some. ird.fr While specific in-vivo data for this compound is limited, related compounds have been investigated, and its potential would be assessed using these established animal models. rsc.orgnih.gov

Table 4: Common In Vivo Preclinical Models for Antiprotozoal Activity

Disease ModelAnimal ModelParasite SpeciesKey Parameters Measured
Visceral Leishmaniasis Mouse (e.g., BALB/c)Leishmania donovani nih.govParasite load in liver and spleen.
Cutaneous Leishmaniasis Mouse (e.g., BALB/c)Leishmania amazonensis ird.frLesion size, parasite load in lesion.
Chagas Disease MouseTrypanosoma cruzi rsc.orgParasitemia levels, survival rate.

Structure-Activity Relationships for Therapeutic Efficacy in Preclinical Models

The biological activity of sesquiterpene lactones like this compound is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is fundamental for identifying the key molecular features responsible for their therapeutic effects and for guiding the synthesis of more potent and selective analogues. core.ac.ukrsc.org

For sesquiterpene lactones, the α-methylene-γ-lactone moiety is widely considered a critical functional group for their biological activities, including anti-inflammatory and cytotoxic effects. core.ac.ukmdpi.comnih.gov This group acts as a Michael acceptor, allowing it to react with nucleophilic sites in biological macromolecules, particularly the thiol groups of cysteine residues in proteins. core.ac.uk This covalent interaction, or alkylation, can lead to the inhibition of key enzymes and transcription factors, such as NF-κB, which are central to inflammation and cell proliferation. core.ac.uk

Studies on various sesquiterpene lactones have established several key SAR principles:

The α-methylene-γ-lactone group: Its presence is often essential for cytotoxicity and anti-inflammatory activity. Structural modifications that saturate this group typically result in a loss of biological function. core.ac.uk

Other Reactive Sites: The presence of other electrophilic centers, such as additional α,β-unsaturated carbonyl systems, can enhance biological activity. core.ac.uk

For this compound and its analogues, such as desacetylthis compound, SAR studies would involve comparing the biological activities of a series of structurally related compounds to determine how specific modifications affect their efficacy in preclinical models. nih.gov This knowledge is crucial for the rational design of new derivatives with improved therapeutic potential.

Table 5: Structure-Activity Relationship (SAR) of Sesquiterpene Lactones

Structural FeatureImpact on Biological Activity
α-methylene-γ-lactone Considered essential for cytotoxic and anti-inflammatory activity through Michael-type addition with biological nucleophiles. core.ac.ukmdpi.comnih.gov
Unsaturated Carbonyls Can act as additional alkylating centers, potentially enhancing activity. core.ac.uk
Epoxy or Ether Groups The presence of an epoxy or ether group can enhance biological activity in certain sesquiterpene lactone classes. nih.gov
Overall Lipophilicity Influences the compound's ability to cross cell membranes and reach its intracellular targets. mdpi.com

Considerations for Lead Optimization and Preclinical Development

Transforming a promising natural product "hit" like this compound into a "lead" compound and eventually a clinical candidate requires a rigorous preclinical development process. mdpi.comrsc.org This phase involves iterative cycles of chemical modification and biological testing to optimize the molecule's properties. rsc.org

Key considerations for the lead optimization of this compound would include:

Enhancing Efficacy and Selectivity: Medicinal chemistry efforts would focus on modifying the this compound scaffold to improve its potency against its intended target while minimizing off-target effects. This could involve synthesizing analogues that refine the interactions with the target protein, guided by SAR data.

Improving ADMET Properties: A successful drug must have favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. rsc.org Optimization would aim to enhance bioavailability, ensure appropriate distribution to the target tissue, control the rate of metabolic degradation, and reduce potential toxicity. rsc.org The complexity of natural products can sometimes present challenges in achieving desirable pharmacokinetic profiles. rsc.org

Ensuring Chemical Accessibility: The feasibility of synthesizing the compound and its analogues on a larger scale is a practical but critical consideration. rsc.org The development of efficient synthetic or semi-synthetic routes is necessary for further preclinical and eventual clinical studies.

Future Perspectives and Emerging Research Avenues

Advanced Omics Approaches in Confertiflorin Research (e.g., Metabolomics, Transcriptomics)

The application of "omics" technologies, which allow for the large-scale study of biological molecules, promises to revolutionize our understanding of this compound. nih.gov These approaches can provide a holistic view of the molecular and cellular responses to this compound, moving beyond the study of single targets.

Metabolomics , the comprehensive analysis of metabolites in a biological system, can be employed to understand the systemic effects of this compound. nih.gov By profiling the metabolic changes in cells or organisms exposed to this compound, researchers can identify novel biomarkers of its activity and gain insights into its mechanism of action. nih.gov For instance, metabolomic studies could reveal how this compound affects key metabolic pathways, such as energy metabolism or lipid profiles, which are often dysregulated in diseases like cancer and cardiovascular conditions. nih.gov

Transcriptomics , particularly RNA sequencing (RNA-Seq), offers a powerful tool to analyze the entire set of RNA transcripts in a cell at a given moment. youtube.com This can reveal how this compound alters gene expression patterns. youtube.comnih.gov By comparing the transcriptomes of treated versus untreated cells, scientists can identify genes and signaling pathways that are modulated by the compound. nih.govnih.gov This information is crucial for elucidating the molecular basis of its biological activities and for identifying potential therapeutic targets. nih.gov The integration of transcriptomic data can help build a comprehensive picture of the cellular response to this compound, from initial signaling events to downstream functional outcomes. nih.gov

Future research could utilize these omics approaches as summarized in the table below:

Omics ApproachPotential Application in this compound ResearchExpected Outcomes
MetabolomicsProfiling of metabolic changes in cancer cells treated with this compound.Identification of perturbed metabolic pathways and potential biomarkers of response.
Transcriptomics (RNA-Seq)Analysis of gene expression changes in immune cells upon exposure to this compound.Elucidation of the immunomodulatory mechanisms and signaling pathways affected by this compound.

Exploration of Novel this compound Derivatives and Analogues

The chemical structure of a natural product is often a starting point for the development of new therapeutic agents. mdpi.com The synthesis of novel derivatives and analogues of this compound is a promising avenue for improving its efficacy, selectivity, and pharmacokinetic properties. nih.govnih.gov

By modifying the core structure of this compound, it is possible to enhance its biological activity or reduce potential toxicity. nih.gov For example, modifications to the reactive α-methylene-γ-lactone group, a common feature in sesquiterpene lactones, could modulate its potency and selectivity. nih.gov The synthesis of fluorinated analogues or the addition of different functional groups could also influence its interaction with biological targets. nih.gov

The creation of a library of this compound derivatives would enable comprehensive structure-activity relationship (SAR) studies. nih.gov These studies are essential for identifying the key structural features required for its biological effects and for designing more potent and specific compounds. nih.gov The evaluation of these novel derivatives in various biological assays can lead to the discovery of new therapeutic applications.

Examples of potential synthetic modifications to this compound are outlined below:

Derivative/Analogue TypeSynthetic StrategyPotential Advantage
Modified Lactone RingChemical modification of the α-methylene-γ-lactone.Alteration of reactivity and target specificity.
Ester or Ether AnaloguesDerivatization of hydroxyl groups.Improved solubility and bioavailability.
Fluorinated DerivativesIntroduction of fluorine atoms at specific positions.Enhanced metabolic stability and binding affinity. nih.gov

Integration of Computational Chemistry and Machine Learning in this compound Research

Computational chemistry and machine learning are becoming indispensable tools in drug discovery and natural product research. scispace.com These approaches can accelerate the investigation of this compound by predicting its properties and interactions, thereby guiding experimental work.

Computational chemistry methods, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound with its potential protein targets. nih.gov This can help to elucidate its mechanism of action at the molecular level and to identify key binding interactions. nih.gov Quantum mechanics calculations can provide insights into the electronic properties of this compound and its derivatives, helping to explain their reactivity and antioxidant potential. nih.gov

Machine learning algorithms can be trained on existing data from sesquiterpene lactones and other natural products to predict the biological activities of new this compound derivatives. plos.orgnih.govbiorxiv.org For example, machine learning models can be developed to predict the cytotoxicity of a compound based on its chemical structure. plos.orgbiorxiv.org This can help to prioritize the synthesis of the most promising analogues for further experimental testing. biorxiv.org

The integration of these computational approaches can significantly streamline the drug discovery process for this compound, as detailed below:

Computational MethodApplication in this compound ResearchPotential Outcome
Molecular DockingPredicting the binding mode of this compound to target proteins.Identification of key amino acid residues involved in binding.
Molecular DynamicsSimulating the dynamic behavior of this compound-protein complexes.Understanding the stability and conformational changes upon binding.
Machine Learning (QSAR)Developing models to predict the biological activity of this compound analogues.Prioritization of synthetic targets with enhanced potency.

Interdisciplinary Research on this compound's Ecological and Biological Functions

A comprehensive understanding of this compound requires an interdisciplinary approach that connects its chemical properties to its biological and ecological roles. nih.gov The known molluscicidal activity of this compound highlights its potential ecological significance, for instance, in plant defense against herbivores. acs.org

Future research should explore the broader ecological functions of this compound. This could involve studying its effects on a range of organisms, including insects, fungi, and bacteria, to better understand its role in the ecosystem of its source plant, Ambrosia confertiflora.

Furthermore, investigating the biological functions of this compound in different physiological and pathological contexts will be crucial. nih.gov This includes not only its potential as an anticancer or anti-inflammatory agent but also its effects on other biological systems. An interdisciplinary approach, combining chemistry, biology, ecology, and pharmacology, will be essential to fully characterize the multifaceted nature of this interesting natural product.

Q & A

Q. What are the standard protocols for isolating and characterizing Confertiflorin from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or TLC for purification . Characterization requires spectral data (NMR, MS) and comparison with published reference values. Ensure purity validation via melting point analysis and HPLC retention times. For novel sources, genomic or metabolomic profiling may confirm biosynthetic pathways .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer: Start with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition or receptor binding). Use positive/negative controls and dose-response curves (e.g., IC₅₀ calculations). Validate results with orthogonal assays (e.g., cytotoxicity testing to rule out non-specific effects). Document statistical methods (e.g., ANOVA) and sample sizes to ensure reproducibility .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis?

Methodological Answer: Report reaction conditions (temperature, solvent, catalysts), purification steps, and yields explicitly. Use IUPAC nomenclature for intermediates and provide spectral fingerprints (e.g., ¹H/¹³C NMR) for each synthetic step. Cross-validate results with independent replication studies .

Advanced Research Questions

Q. How should contradictory findings in this compound’s bioactivity be analyzed?

Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies?

Methodological Answer: Evaluate formulation techniques (e.g., nano-encapsulation, prodrug design) using in silico ADMET predictions. Validate with in vivo models (rodents) and LC-MS/MS for plasma concentration tracking. Compare bioavailability metrics (AUC, Cmax) across formulations and apply pharmacokinetic modeling (e.g., compartmental analysis) .

Q. How can mechanistic studies differentiate this compound’s primary targets from off-target effects?

Methodological Answer: Combine CRISPR-based gene knockout models with affinity chromatography or thermal shift assays to identify binding partners. Use transcriptomic/proteomic profiling to map downstream pathways. Validate specificity via competitive binding assays and structural docking simulations .

Q. What methodologies resolve structural ambiguities in this compound derivatives?

Methodological Answer: Employ X-ray crystallography or cryo-EM for high-resolution structural data. Compare computational predictions (DFT, molecular dynamics) with experimental results. Use isotopic labeling in NMR to confirm stereochemistry .

Data Analysis & Validation

Q. How should researchers address variability in this compound’s reported spectral data?

Methodological Answer: Cross-reference data with independent databases (e.g., PubChem, Reaxys) and verify instrument calibration. Publish raw spectral files in supplementary materials. Conduct round-robin tests across labs to identify systematic errors .

Q. What statistical frameworks are suitable for dose-response studies of this compound?

Methodological Answer: Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals. For multi-parametric studies, employ multivariate analysis (PCA or PLS) to reduce dimensionality .

Ethical & Methodological Best Practices

  • Replicability : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Conflict Resolution : Engage in open peer dialogue to address contradictory findings; publish corrigenda if errors are identified .
  • Ethical Compliance : Obtain institutional approval for biological studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Confertiflorin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Confertiflorin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.